Didodecyl tetradecanoylpropanedioate
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Overview
Description
Didodecyl tetradecanoylpropanedioate is a dialkyl ester of thiodipropionic acid. It is commonly used in various industrial applications due to its antioxidant properties. This compound is particularly valued in the cosmetics industry for its ability to stabilize formulations and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of didodecyl tetradecanoylpropanedioate typically involves the esterification of thiodipropionic acid with dodecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Didodecyl tetradecanoylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiodipropionic acid and dodecyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiodipropionic acid and dodecyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Didodecyl tetradecanoylpropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations to enhance stability and shelf life.
Industry: It is widely used in the cosmetics industry as a stabilizer in formulations to prevent rancidity and extend product shelf life .
Mechanism of Action
The antioxidant properties of didodecyl tetradecanoylpropanedioate are attributed to its ability to scavenge free radicals and terminate chain reactions that lead to oxidative degradation. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the donation of hydrogen atoms from the ester groups to neutralize free radicals .
Comparison with Similar Compounds
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Comparison: Didodecyl tetradecanoylpropanedioate is unique among its analogs due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other dialkyl esters of thiodipropionic acid, it offers a balance of solubility and stability, making it particularly suitable for use in cosmetics and polymer stabilization .
Properties
CAS No. |
138451-93-1 |
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Molecular Formula |
C41H78O5 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
didodecyl 2-tetradecanoylpropanedioate |
InChI |
InChI=1S/C41H78O5/c1-4-7-10-13-16-19-22-23-26-29-32-35-38(42)39(40(43)45-36-33-30-27-24-20-17-14-11-8-5-2)41(44)46-37-34-31-28-25-21-18-15-12-9-6-3/h39H,4-37H2,1-3H3 |
InChI Key |
OXYFZPVKDYLTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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